molecular formula C19H15NO B12889956 (S)-2-(Naphthalen-2-yl)-4-phenyl-4,5-dihydrooxazole

(S)-2-(Naphthalen-2-yl)-4-phenyl-4,5-dihydrooxazole

Katalognummer: B12889956
Molekulargewicht: 273.3 g/mol
InChI-Schlüssel: UKEXNKCWJXDWOD-GOSISDBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-(Naphthalen-2-yl)-4-phenyl-4,5-dihydrooxazole is a chiral compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This specific compound features a naphthalene ring and a phenyl group, making it structurally unique and potentially useful in various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Naphthalen-2-yl)-4-phenyl-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of naphthalene-2-carboxylic acid with phenylacetonitrile in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-(Naphthalen-2-yl)-4-phenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce dihydrooxazole compounds.

Wissenschaftliche Forschungsanwendungen

(S)-2-(Naphthalen-2-yl)-4-phenyl-4,5-dihydrooxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of (S)-2-(Naphthalen-2-yl)-4-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Phenyl-4,5-dihydrooxazole: Lacks the naphthalene ring, making it less complex.

    2-(Naphthalen-2-yl)-4,5-dihydrooxazole: Similar structure but without the phenyl group.

Uniqueness

(S)-2-(Naphthalen-2-yl)-4-phenyl-4,5-dihydrooxazole is unique due to the presence of both naphthalene and phenyl groups, which contribute to its distinct chemical and biological properties

Eigenschaften

Molekularformel

C19H15NO

Molekulargewicht

273.3 g/mol

IUPAC-Name

(4S)-2-naphthalen-2-yl-4-phenyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C19H15NO/c1-2-7-15(8-3-1)18-13-21-19(20-18)17-11-10-14-6-4-5-9-16(14)12-17/h1-12,18H,13H2/t18-/m1/s1

InChI-Schlüssel

UKEXNKCWJXDWOD-GOSISDBHSA-N

Isomerische SMILES

C1[C@@H](N=C(O1)C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4

Kanonische SMILES

C1C(N=C(O1)C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.